molecular formula C15H10ClFN2OS B2379030 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-91-8

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Numéro de catalogue B2379030
Numéro CAS: 422526-91-8
Poids moléculaire: 320.77
Clé InChI: IJMSGFMGVOQJTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one” is a quinazoline derivative . Quinazoline and its derivatives are known for their diverse biological properties and are considered important in the field of pharmaceutical chemistry . They are reported to have various biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction . The optimized geometric parameters and frequency values can be theoretically calculated using DFT/B3LYP method with B3LYP/6–31+G (d,p) basis set .

Applications De Recherche Scientifique

AMPA Receptor Antagonists

Compounds, including 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, have been synthesized to investigate their structure-activity relationship (SAR) for AMPA receptor inhibition. This research demonstrates the potential use of such compounds as AMPA receptor antagonists, with potencies ranging from 11 nM to greater than 10 μM (Chenard et al., 2001).

Antimicrobial Properties

Quinazolin-4-one derivatives have been studied for their antimicrobial properties. For example, microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives demonstrated significant biological activity, indicating their potential as antimicrobial agents (Raval et al., 2012).

Crystal Structure and Antibacterial Evaluation

The crystal structure and antibacterial properties of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one were investigated, revealing its potential as an antibacterial agent. The study included empirical formula, system, space group, unit parameters, and temperature measurements (Geesi, 2020).

Anticancer Activity

Synthesis and evaluation of 2,3,7-trisubstituted Quinazoline derivatives were conducted, focusing on targeting EGFR-tyrosine kinase. This research sheds light on the potential of quinazolinone derivatives in anticancer treatments (Noolvi & Patel, 2013).

Diuretic Agents

Novel quinazolin‐4(3H)‐one derivatives were synthesized to study their effect on diuretic activity. This research explores the influence of heterocyclic combinations on diuretic properties, contributing to the development of new diuretic agents (Maarouf et al., 2004).

Antitumor Activity

The synthesis, characterization, and antitumor activity of triazoloquinazolinone derivatives were studied, revealing their potential in combating cancer cells. The research included molecular docking and enzyme inhibition rate analysis (Zhou et al., 2021).

H1-Antihistaminic Agents

The development of quinazolinone derivatives as H1-antihistaminic agents has been explored. This research provides insights into the potential use of these compounds in treating allergies (Alagarsamy & Parthiban, 2012).

Mécanisme D'action

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structure and the biological system they interact with. Some quinazoline derivatives are known to interact with neuronal voltage-sensitive sodium and L-type calcium channels .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-chlorobenzylamine with 2-fluoro-3-nitrobenzoic acid to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-nitrobenzoic acid. This intermediate is then reduced to 3-[(2-chlorophenyl)methyl]-6-fluoro-2-aminobenzoic acid, which is then cyclized with thionyl chloride to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluoro-3-nitrobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzylamine with 2-fluoro-3-nitrobenzoic acid in the presence of a coupling agent such as EDCI or DCC to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-nitrobenzoic acid.", "Step 2: Reduction of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-nitrobenzoic acid using a reducing agent such as SnCl2 or Fe/HCl to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-aminobenzoic acid.", "Step 3: Cyclization of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-aminobenzoic acid with thionyl chloride in the presence of a base such as pyridine to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one." ] }

Numéro CAS

422526-91-8

Formule moléculaire

C15H10ClFN2OS

Poids moléculaire

320.77

Nom IUPAC

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2OS/c16-12-4-2-1-3-9(12)8-19-14(20)11-7-10(17)5-6-13(11)18-15(19)21/h1-7H,8H2,(H,18,21)

Clé InChI

IJMSGFMGVOQJTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.